2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide
Overview
Description
2-(4-(Piperidin-1-ylsulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C14H18N2O5S2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar sulfonamide derivatives have been known to inhibitdihydrofolate reductase (DHFR) , a key enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell growth.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to its active site, thereby inhibiting its function . This interaction could lead to the disruption of the folate pathway, affecting DNA synthesis and cell growth.
Biochemical Pathways
The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. This disruption can lead to the arrest of cell growth and division .
Result of Action
The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to the arrest of cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy.
Properties
IUPAC Name |
1,1-dioxo-2-(4-piperidin-1-ylsulfonylphenyl)-1,2-thiazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S2/c17-14-8-11-22(18,19)16(14)12-4-6-13(7-5-12)23(20,21)15-9-2-1-3-10-15/h4-7H,1-3,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNHLIAPJIYFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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